molecular formula C4H4ClFO B1652586 1-fluorocyclopropanecarbonyl chloride CAS No. 149961-53-5

1-fluorocyclopropanecarbonyl chloride

Cat. No.: B1652586
CAS No.: 149961-53-5
M. Wt: 122.52
InChI Key: NAZWNRKGZDYAFJ-UHFFFAOYSA-N
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Description

1-fluorocyclopropanecarbonyl chloride is an organic compound with the molecular formula C4H4ClFO. It is a derivative of cyclopropane, a three-membered ring structure, with a fluorine atom and a carboxylic acid chloride functional group attached. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-fluorocyclopropanecarbonyl chloride can be synthesized through a multi-step process. One common method involves the conversion of 1-fluoro-cyclopropane-1-carboxylic acid to its acid chloride form using thionyl chloride (SOCl2). The reaction typically proceeds under anhydrous conditions to prevent hydrolysis of the acid chloride .

Industrial Production Methods: Industrial production of 1-fluoro-cyclopropane-1-carboxylic acid chloride may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-fluorocyclopropanecarbonyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols, forming corresponding amides, esters, or thioesters.

    Hydrolysis: In the presence of water, the acid chloride hydrolyzes to form 1-fluoro-cyclopropane-1-carboxylic acid.

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

    Thionyl Chloride (SOCl2): Used for converting carboxylic acids to acid chlorides.

    Nucleophiles (e.g., amines, alcohols): For substitution reactions.

    Reducing Agents (e.g., LiAlH4): For reduction reactions.

Major Products Formed:

    Amides, Esters, Thioesters: From nucleophilic substitution.

    1-Fluoro-cyclopropane-1-carboxylic acid: From hydrolysis.

    Alcohols: From reduction.

Scientific Research Applications

1-fluorocyclopropanecarbonyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-fluoro-cyclopropane-1-carboxylic acid chloride depends on its specific application. In chemical reactions, the reactivity of the acid chloride group plays a crucial role. For example, in nucleophilic substitution, the chloride group is displaced by a nucleophile, forming a new bond. The presence of the fluorine atom can influence the reactivity and stability of the compound, making it a valuable intermediate in various synthetic pathways .

Comparison with Similar Compounds

1-fluorocyclopropanecarbonyl chloride can be compared with other cyclopropane derivatives:

The uniqueness of 1-fluoro-cyclopropane-1-carboxylic acid chloride lies in the presence of the fluorine atom, which can enhance the compound’s stability and reactivity, making it a valuable intermediate in various chemical syntheses.

Properties

IUPAC Name

1-fluorocyclopropane-1-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4ClFO/c5-3(7)4(6)1-2-4/h1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAZWNRKGZDYAFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C(=O)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101288579
Record name 1-Fluorocyclopropanecarbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101288579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

122.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149961-53-5
Record name 1-Fluorocyclopropanecarbonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=149961-53-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Fluorocyclopropanecarbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101288579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-fluorocyclopropane-1-carbonyl chloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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